Cas no 25497-48-7 (1,2-Propanediamine,N-(2-aminomethylethyl)-)
25497-48-7 structure
Product Name:1,2-Propanediamine,N-(2-aminomethylethyl)-
CAS-nummer:25497-48-7
MF:C6H17N3
MW:131.219280958176
CID:260324
PubChem ID:117253
Update Time:2025-04-19
1,2-Propanediamine,N-(2-aminomethylethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Propanediamine,N-(2-aminomethylethyl)-
- N-(2-Aminomethylethyl)propane-1,2-diamine
- N~1~-(3-aminopropyl)propane-1,2-diamine
- N~2~-(1-aminopropan-2-yl)propane-1,2-diamine
- DTXSID00948392
- AKOS006364252
- 4538-10-7
- 25497-48-7
- SCHEMBL2020040
- 2,2'-Iminobis(1-propanamine)
- EINECS 247-044-9
-
- Inchi: 1S/C6H17N3/c1-5(3-7)9-6(2)4-8/h5-6,9H,3-4,7-8H2,1-2H3
- InChI-sleutel: DHDJPXLJQOSTBD-UHFFFAOYSA-N
- LACHT: N(C(C)CN)C(C)CN
Berekende eigenschappen
- Exacte massa: 131.14241
- Monoisotopische massa: 131.142248
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 4
- Complexiteit: 57.3
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 64.1
- XLogP3: -1.2
Experimentele eigenschappen
- Dichtheid: 0.908
- Kookpunt: 205.9°Cat760mmHg
- Vlampunt: 88.1°C
- Brekindex: 1.473
- PSA: 64.07
1,2-Propanediamine,N-(2-aminomethylethyl)- Gerelateerde literatuur
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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